![molecular formula C10H25O4PSi B14370719 Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate CAS No. 90490-19-0](/img/structure/B14370719.png)
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a propyl chain, which is further substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable alkylating agent. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and reaction times from minutes to hours.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphonates, and phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups and interact with enzymes and receptors involved in metabolic pathways . The trimethylsilyl group can also enhance the compound’s stability and lipophilicity, facilitating its uptake and distribution within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler analog without the trimethylsilyl group.
Trimethylsilyl phosphonate: Contains the trimethylsilyl group but lacks the propyl chain.
Bis(trimethylsilyl)phosphonate: Features two trimethylsilyl groups.
Uniqueness
Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both the trimethylsilyl group and the propyl chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
90490-19-0 |
|---|---|
Formule moléculaire |
C10H25O4PSi |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
1-diethoxyphosphorylpropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C10H25O4PSi/c1-7-12-15(11,13-8-2)9-10(3)14-16(4,5)6/h10H,7-9H2,1-6H3 |
Clé InChI |
FOFNUHJBTRXBJN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(C)O[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


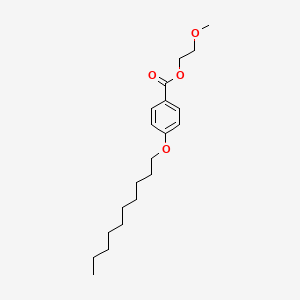
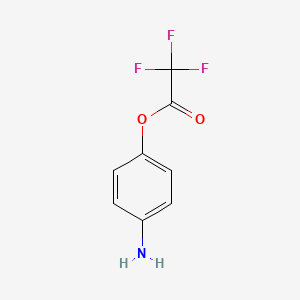

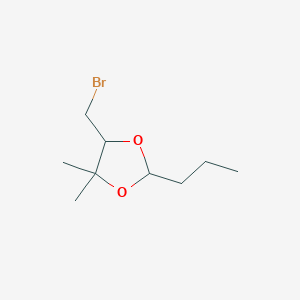
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
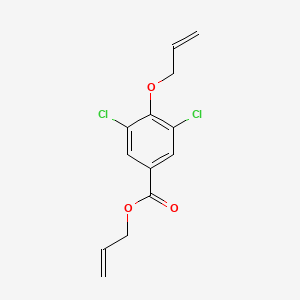
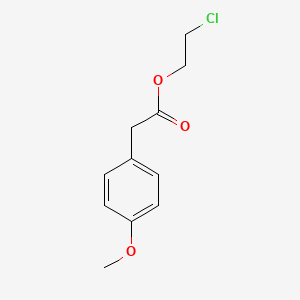
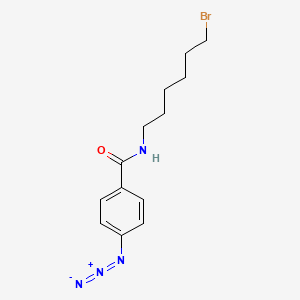
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
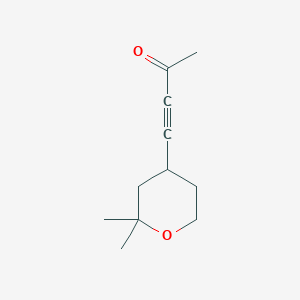
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
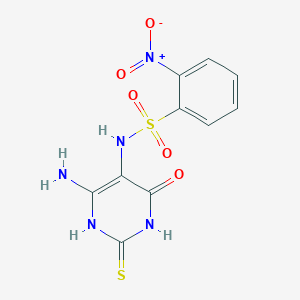
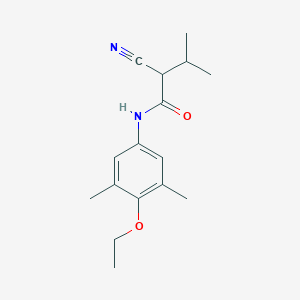
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)
